molecular formula C10H11FO B1394451 Cyclopropyl(2-fluorophenyl)methanol CAS No. 844470-89-9

Cyclopropyl(2-fluorophenyl)methanol

Cat. No. B1394451
M. Wt: 166.19 g/mol
InChI Key: GVXZWEHGCLOGAI-UHFFFAOYSA-N
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Description

Cyclopropyl(2-fluorophenyl)methanol, also known as CFPM, is a type of cyclopropyl-substituted Phenylmethanol. It has a molecular formula of C10H11FO and a molecular weight of 166.19 g/mol .


Synthesis Analysis

The synthesis of Cyclopropyl(2-fluorophenyl)methanol can be achieved from Cyclopropylmagnesium bromide and 2-Fluorobenzaldehyde . Another method involves the dehydrogenation of cyclopropanecarboxaldehyde .


Molecular Structure Analysis

The molecular structure of Cyclopropyl(2-fluorophenyl)methanol consists of a cyclopropyl group attached to a 2-fluorophenyl group with a methanol group . The molecule has a density of 1.2±0.1 g/cm3 .


Physical And Chemical Properties Analysis

Cyclopropyl(2-fluorophenyl)methanol has a molecular weight of 166.19 g/mol . It has a density of 1.2±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, and others are not explicitly mentioned in the search results.

Scientific Research Applications

    Organic Synthesis and Medicinal Chemistry:

    • Results/Outcomes: Researchers have successfully utilized this compound to create novel drug candidates with potential therapeutic effects .

    Agrochemicals:

    • Results/Outcomes: Some derivatives exhibit promising activity against pests and plant pathogens .

    Materials Science:

    • Results/Outcomes: Improved material properties, such as enhanced adhesion or corrosion resistance, have been observed .

    Fluorinated Building Blocks:

    • Results/Outcomes: Researchers have accessed fluorinated compounds with altered physicochemical properties .

    Pharmacokinetic Studies:

    • Results/Outcomes: Insights into metabolism, clearance, and potential drug-drug interactions .

    Chiral Synthesis:

    • Results/Outcomes: Access to enantiomerically pure compounds for further studies or applications .

Safety And Hazards

Cyclopropyl(2-fluorophenyl)methanol may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended when handling this compound .

properties

IUPAC Name

cyclopropyl-(2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXZWEHGCLOGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl(2-fluorophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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